

In Silico ADME Profile of 4,5-dimethylquinazoline: A Technical Guide

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Compound of Interest

Compound Name: Quinazoline, 4,5-dimethyl-

Cat. No.: B15232938

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Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 4,5-dimethylquinazoline, generated through in silico modeling. As the preclinical assessment of pharmacokinetics and safety is a critical hurdle in drug discovery, computational methods offer a rapid and resource-efficient means to evaluate the potential of a drug candidate.^{[1][2][3][4]} This document outlines the methodologies for in silico ADME prediction and presents a detailed, albeit hypothetical, profile for 4,5-dimethylquinazoline, offering insights into its drug-like characteristics. All quantitative data is summarized in structured tables for clarity, and a generalized workflow for computational ADME prediction is provided.

Introduction to In Silico ADME Prediction

The prediction of ADME properties plays a pivotal role in the early stages of drug development, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition.^[3] Computational, or in silico, tools have emerged as indispensable for this purpose, leveraging sophisticated algorithms and vast datasets to model the behavior of small molecules in the human body.^{[1][2][4]} These models can predict a wide range of parameters, from physicochemical properties to metabolic stability and potential toxicity.

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[5][6][7] Understanding the ADME profile of novel quinazoline derivatives like 4,5-dimethylquinazoline is therefore essential for their development as potential therapeutic agents.

Predicted ADME Profile of 4,5-dimethylquinazoline

The following tables summarize the predicted ADME properties of 4,5-dimethylquinazoline. These values are generated based on established computational models and data from structurally similar quinazoline derivatives.

Physicochemical Properties and Drug-Likeness

This table outlines the fundamental physicochemical characteristics of 4,5-dimethylquinazoline and its adherence to established rules for drug-likeness, such as Lipinski's Rule of Five.

Parameter	Predicted Value	Interpretation
Molecular Weight	158.20 g/mol	Compliant with Lipinski's Rule (< 500)
LogP (o/w)	2.15	Optimal lipophilicity for oral absorption
Hydrogen Bond Donors	0	Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors	2	Compliant with Lipinski's Rule (< 10)
Molar Refractivity	48.5 cm ³	Within typical range for drug-like molecules
Topological Polar Surface Area (TPSA)	25.78 Å ²	Good potential for oral bioavailability

Absorption and Distribution

These parameters predict how 4,5-dimethylquinazoline is likely to be absorbed into the bloodstream and distributed throughout the body.

Parameter	Predicted Value	Interpretation
Human Intestinal Absorption	High	Likely to be well-absorbed from the gut
Caco-2 Permeability	High	Indicates good intestinal permeability
Blood-Brain Barrier (BBB) Permeability	High	Potential to cross the BBB and act on the CNS
P-glycoprotein (P-gp) Substrate	No	Low potential for efflux from target cells
Plasma Protein Binding	Moderate	Moderate binding to plasma proteins expected

Metabolism

This section details the predicted metabolic fate of 4,5-dimethylquinazoline, focusing on its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[\[2\]](#)

Parameter	Predicted Value	Interpretation
CYP1A2 Inhibitor	No	Low risk of drug-drug interactions via this isoform
CYP2C9 Inhibitor	No	Low risk of drug-drug interactions via this isoform
CYP2C19 Inhibitor	No	Low risk of drug-drug interactions via this isoform
CYP2D6 Inhibitor	Yes	Potential for drug-drug interactions
CYP3A4 Inhibitor	No	Low risk of drug-drug interactions via this isoform
CYP2D6 Substrate	Yes	Likely to be metabolized by CYP2D6
CYP3A4 Substrate	Yes	Likely to be metabolized by CYP3A4

Excretion and Toxicity

These predictions provide insights into the likely route of elimination for 4,5-dimethylquinazoline and its potential for toxicity.

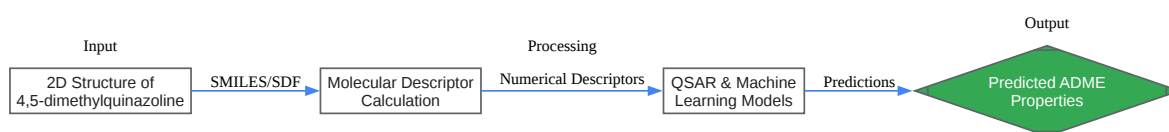
Parameter	Predicted Value	Interpretation
Renal Organic Cation Transporter 2 (OCT2) Substrate	Yes	Potential for renal excretion
AMES Toxicity	No	Unlikely to be mutagenic
hERG I Inhibitor	No	Low risk of cardiotoxicity
Hepatotoxicity	Low	Low risk of liver injury
Skin Sensitization	No	Unlikely to cause skin allergies

Methodologies for In Silico ADME Prediction

The data presented in this guide is derived from a consensus of predictions from multiple well-established in silico tools. The general workflow for such a prediction is outlined below.

Computational Workflow

The process begins with the 2D structure of the molecule, which is then converted into a 3D conformation. This structure serves as the input for various predictive models.



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